Adenylyl-(3'-5')-guanosine

Description

BenchChem offers high-quality Adenylyl-(3'-5')-guanosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adenylyl-(3'-5')-guanosine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N10O11P/c21-14-8-15(24-3-23-14)29(4-25-8)19-12(34)13(6(1-31)39-19)41-42(36,37)38-2-7-10(32)11(33)18(40-7)30-5-26-9-16(30)27-20(22)28-17(9)35/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H2,21,23,24)(H3,22,27,28,35)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBLDUTUVIXFJE-INFSMZHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N10O11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801311414 | |

| Record name | Adenylyl-(3′→5′)-guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3352-23-6 | |

| Record name | Adenylyl-(3′→5′)-guanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3352-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenylyl-(3′→5′)-guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenylyl-(3'→5')-guanosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Adenylyl-(3'-5')-guanosine (ApG): The "Golden Spike" of Viral Polymerase Assays

Executive Summary & Disambiguation

Adenylyl-(3'-5')-guanosine , commonly abbreviated as ApG , is a linear dinucleotide consisting of adenosine and guanosine linked by a standard 3'-5' phosphodiester bond.

Critical Disambiguation: In the context of modern immunology, this molecule is distinct from cyclic GMP-AMP (cGAMP), the cyclic dinucleotide involved in the cGAS-STING pathway. While cGAMP is a secondary messenger in innate immunity, ApG (linear) is the canonical primer used to study the RNA-dependent RNA polymerase (RdRp) of segmented negative-strand RNA viruses, most notably Influenza A .

This guide details the discovery, mechanistic history, and critical application of ApG as a surrogate primer in high-throughput screening (HTS) for antiviral therapeutics.

History: From Chemical Curiosity to Viral Key

The history of ApG is not one of "discovery" in the wild, but rather its elevation from a synthetic intermediate to a biological necessity in virology.

Phase I: The Synthetic Era (1950s-1960s)

Before its biological utility was known, ApG was synthesized during the race to decipher the genetic code. H. Gobind Khorana and Marshall Nirenberg utilized defined dinucleotides and trinucleotides to determine codon-amino acid assignments. ApG served as a fundamental building block in understanding phosphodiester bond formation and stability.

Phase II: The Influenza "Cap-Snatching" Breakthrough (1970s)

The true biological significance of ApG emerged with the study of Influenza Virus replication. In 1977 , Plotch and Krug discovered that the Influenza RdRp does not possess intrinsic capability to initiate mRNA synthesis de novo. Instead, it utilizes a mechanism called "Cap-Snatching" :

-

The viral polymerase binds to host cellular mRNA.

-

It cleaves a 10-13 nucleotide sequence containing the 5' Cap.

-

This capped fragment serves as the primer for viral transcription.

The ApG Revelation: Researchers discovered that ApG could bypass this complex cap-snatching requirement in vitro. Because the 3' end of the Influenza vRNA (template) is highly conserved (usually 3'-UCG...), the dinucleotide ApG (5'-AG-3') can base-pair directly with the template's terminal nucleotides. This allows the polymerase to initiate transcription without host mRNA, a "hack" that revolutionized the ability to screen for polymerase inhibitors in a cell-free system.

Mechanistic Deep Dive: The "Prime-and-Realign" Model

To develop drugs targeting the Influenza RdRp (e.g., Baloxavir, Favipiravir), one must understand how ApG mimics the natural initiation state.

The Mechanism

The Influenza RdRp (heterotrimer: PA, PB1, PB2) operates via a "Prime-and-Realign" mechanism to ensure genome integrity.

-

Binding: The vRNA promoter (3' end) binds to the PB1 active site.

-

Priming (ApG Entry): In the absence of a capped primer, ApG enters the active site and hybridizes with nucleotides 1 and 2 of the vRNA (3'-UC...).

-

Elongation: The polymerase adds the next incoming nucleotide (usually C or G) to the 3' end of the ApG.

-

Realignment (The Critical Step): In some models, the nascent transcript-primer complex slides backward to realign with the template, ensuring the 5' end of the viral RNA is an exact copy of the genome.

Visualization: The Prime-and-Realign Pathway

Figure 1: Comparison of physiological Cap-Snatching vs. Synthetic ApG Priming. ApG allows direct formation of the ternary complex, isolating the Polymerase activity from the Endonuclease activity.

Technical Protocol: ApG-Primed RdRp Assay

This protocol is the industry standard for screening Nucleoside Analogs and Non-Nucleoside Inhibitors (NNIs) of the Influenza Polymerase (PB1 subunit).

Rationale

Using ApG eliminates the variability of capped-primer generation. If a drug inhibits the reaction in this assay, it targets the polymerase active site (PB1) or RNA binding , rather than the endonuclease (PA) .

Materials

-

Enzyme: Recombinant Influenza A RdRp (A/WSN/33 or A/PR/8/34).

-

Template: Synthetic vRNA promoter (14-mer: 5'-AGUAGAAACAAGGU-3').

-

Primer: ApG (Adenylyl-(3'-5')-guanosine) (High purity >95%).

-

Substrates:

-

Step-by-Step Methodology

| Step | Action | Mechanistic Note |

| 1. Complex Assembly | Mix RdRp (50 nM) with vRNA promoter (100 nM) in Reaction Buffer (50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT). Incubate at 25°C for 10 min. | Allows the viral polymerase to undergo conformational change and bind the promoter. |

| 2. Inhibitor Addition | Add test compound (DMSO stock). Incubate 15 min. | Pre-incubation ensures equilibrium binding of the inhibitor to the RdRp-vRNA complex. |

| 3. Primer Initiation | Add ApG (Final Conc: 0.2 mM). | Critical Step: ApG hybridizes to the 3' terminus of vRNA, stabilizing the active site for incoming NTPs. |

| 4. Elongation | Add NTP mix + radiolabeled GTP. Incubate at 30°C for 60 min. | The polymerase extends the ApG primer. |

| 5. Termination | Add 2x Loading Buffer (95% Formamide, 10 mM EDTA). Heat at 95°C for 3 min. | Denatures the RdRp and releases the RNA transcript. |

| 6. Analysis | Resolve on 20% Urea-PAGE. Visualize via PhosphorImaging. | Success Criteria: Presence of a distinct band corresponding to the extended product (ApG + 12-14 nts). |

Data Presentation & Interpretation

When analyzing data from ApG-primed assays, distinguishing between Chain Termination and Initiation Inhibition is vital.

Assay Logic Flowchart

Figure 2: Decision tree for interpreting RdRp inhibition data using ApG priming. Differentiates between elongation blockers and initiation inhibitors.

References

-

Plotch, S. J., & Krug, R. M. (1977). Influenza virion transcriptase: synthesis in vitro of large, polyadenylic acid-containing complementary RNA. Journal of Virology, 21(1), 24–34. Link

-

Te Velthuis, A. J. W., et al. (2016). Prime and realign: a mechanism for the evolution of RNA virus genomes. Nucleic Acids Research, 44(17), 8433–8442. Link

-

Reich, S., et al. (2014). Structural insight into cap-snatching and RNA synthesis by influenza polymerase. Nature, 516(7531), 361–366. Link

-

Pflug, A., et al. (2017). Structure of influenza A polymerase bound to the viral RNA promoter. Nature, 516(7531), 355-360. Link

-

Khorana, H. G. (1961). Studies on Polynucleotides. Journal of Biological Chemistry (Historical Context for Dinucleotide Synthesis). Link

Chemical structure and properties of Adenylyl-(3'-5')-guanosine

Technical Monograph & Experimental Guide [1][2]

Executive Summary

Adenylyl-(3'-5')-guanosine (ApG) is a linear dinucleotide consisting of adenosine and guanosine linked via a

This guide details the physiochemical architecture of ApG, its mechanistic necessity in viral "cap-snatching," and protocols for its synthesis and utilization in polymerase binding assays.

Part 1: Chemical Architecture & Properties[1][2]

Structural Identity

ApG is distinct from cyclic dinucleotides (like c-di-GMP) used in bacterial signaling.[1][2] It is a linear molecule where the 3'-hydroxyl group of the adenosine ribose is esterified to the 5'-phosphate of the guanosine.

| Property | Specification |

| IUPAC Name | Adenylyl-(3'→5')-guanosine |

| Common Abbreviation | ApG (or rAprG) |

| CAS Number | 3352-23-6 (Free acid); 102029-53-8 (Ammonium salt) |

| Molecular Formula | |

| Molecular Weight | ~612.4 g/mol (Free acid) |

| UV Max ( | 256 nm (pH 7.[1][2][4]0) |

| Extinction Coefficient ( | ~25,050 |

| Solubility | Water (≥ 50 mM); PBS |

| pKa Values | Phosphate: ~1.0; Guanine ( |

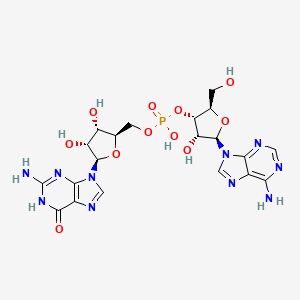

Structural Visualization

The following diagram illustrates the connectivity, highlighting the critical phosphodiester linkage susceptible to nucleases and essential for polymerase recognition.

Figure 1: Linear connectivity of Adenylyl-(3'-5')-guanosine.[1][2] The 3'-OH of Adenosine links to the 5'-Phosphate of Guanosine.

Part 2: Biological Mechanism (The "Prime" Directive)

The Cap-Snatching Mechanism

In Influenza A, the viral polymerase (heterotrimer PB1-PB2-PA) cannot synthesize its own 5' cap.[1] Instead, it steals caps from host pre-mRNAs.[2]

-

Binding: The PB2 subunit binds the 5' cap of host mRNA.

-

Cleavage: The PA subunit (endonuclease) cleaves the host mRNA 10–13 nucleotides downstream.[2]

-

Priming: This cleaved leader sequence must end in a purine-rich motif that preferentially aligns with the viral RNA (vRNA) 3' end.[1][2]

-

The Role of ApG: The viral RNA 3' terminus is highly conserved (

).[2] The polymerase seeks a primer ending in

De Novo Initiation

In the absence of a capped primer (e.g., during replication of cRNA to vRNA), the polymerase can initiate synthesis de novo. However, this process is energetically unfavorable.[2] The PB1 active site has a specific "priming loop" that stabilizes the incoming Adenosine and Guanosine triphosphates to form the first phosphodiester bond, effectively synthesizing pppApG in situ to jumpstart elongation.

Figure 2: Influenza A Cap-Snatching Pathway.[1][2] The process relies on generating a primer ending in ApG to hybridize with the vRNA 3' terminus.

Part 3: Synthetic Pathways[1][2]

For research and drug discovery, high-purity ApG is required.[1][2] While enzymatic synthesis (using RNase T1 in reverse) was historically used, Solid-Phase Phosphoramidite Synthesis is the modern standard due to scalability and purity.[2]

Solid-Phase Synthesis Protocol (Phosphoramidite)

Principle: Stepwise addition of protected nucleosides on a solid support (Controlled Pore Glass - CPG).[1][2]

Step-by-Step Workflow:

-

Loading: Attach 5'-DMT-protected Guanosine (N-isobutyryl) to the CPG support via the 3'-hydroxyl (succinyl linker).[1][2]

-

Detritylation: Remove the 5'-DMT group using 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).[1][2]

-

Coupling: Add 5'-DMT-Adenosine phosphoramidite (N-benzoyl) + Activator (Tetrazole).

-

Oxidation: Treat with Iodine/Pyridine/Water.[1][2]

-

Result: Converts unstable Phosphite (

) to stable Phosphate (

-

-

Capping: Acetic anhydride + N-methylimidazole. Blocks unreacted 5'-OH groups to prevent deletion sequences.

-

Cleavage & Deprotection:

-

Purification: Reverse-Phase HPLC (C18 column) is mandatory to remove failure sequences.

Part 4: Experimental Protocols

In Vitro RdRp Activity Assay (ApG-Primed)

This assay validates the activity of purified viral polymerase (e.g., Influenza PB1-PB2-PA complex) using ApG as the obligate primer.[1]

Reagents:

-

Template RNA: 14-mer vRNA promoter (

).[1][2] Note: The 3' end of vRNA is -

NTPs: ATP, CTP, GTP, UTP (0.5 mM each).[2]

-

Tracer:

-GTP or fluorescently labeled NTP.[1][2] -

Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM

, 1 mM DTT.[1][2]

Protocol:

-

Annealing: Mix Template RNA (1 µM) and Polymerase (500 nM) in buffer.[1][2] Incubate at

for 10 min.[1][2] -

Priming: Add ApG (0.2 mM). The high concentration ensures the polymerase bypasses the rate-limiting step of de novo dimer formation.

-

Elongation: Add NTP mix + Radiolabeled GTP. Incubate at

for 30–60 min.[1][2] -

Quenching: Add 2x Loading Dye (95% Formamide, 10 mM EDTA). Heat at

for 3 min. -

Analysis: Resolve on 20% Polyacrylamide/7M Urea sequencing gel.

-

Result: Expect a specific band corresponding to the full-length product initiated by ApG. Absence of ApG usually results in <5% activity (abortive initiation).[1][2]

HPLC Purification of ApG

When synthesizing ApG, purity is critical for crystallographic or kinetic studies.[2]

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Phenomenex Gemini, 5µm, 250 x 4.6 mm) |

| Buffer A | 100 mM Triethylammonium Acetate (TEAA), pH 7.0 |

| Buffer B | Acetonitrile (ACN) |

| Gradient | 0% B to 15% B over 20 minutes (ApG is very polar) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Retention | ApG typically elutes early (5–10 min) due to high polarity.[1][2] |

Note on TEAA: The triethylammonium ion acts as an ion-pairing agent, masking the negative charge of the phosphate, allowing the dinucleotide to interact with the hydrophobic C18 stationary phase.

Part 5: Therapeutic Implications[1][2]

The absolute dependence of Influenza and Thogotovirus on ApG priming makes the ApG binding pocket on PB1 a high-value drug target.

-

Cap-Snatching Inhibitors: Small molecules that mimic the structure of ApG but cannot be elongated (e.g., 3'-deoxy-ApG or modified phosphodiester backbones) can act as chain terminators or competitive inhibitors.[1][2]

-

P700 Motif Targeting: The PB2 cap-binding domain and the PB1 ApG-binding site are structurally conserved.[1][2] Dual-inhibitors targeting both sites (mimicking the capped-RNA-linker-ApG structure) show higher potency than single-site inhibitors.[1][2]

References

-

Pflug, A., et al. (2014).[2] Structure of influenza A virus RNA polymerase. Nature. [Link]

-

Te Velthuis, A. J., & Fodor, E. (2016).[2] Influenza virus RNA polymerase: insights into the mechanisms of viral RNA synthesis. Nature Reviews Microbiology.[1][2] [Link][1][2]

-

Reich, S., et al. (2014).[2] Structural insight into cap-snatching and RNA synthesis by influenza polymerase. Nature. [Link][1][2]

-

Leahy, M. B., et al. (1997).[2][9][10] In vitro polymerase activity of Thogoto virus: evidence for a unique cap-snatching mechanism. Journal of Virology. [Link][1][2]

-

Beaucage, S. L., & Caruthers, M. H. (1981).[2] Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters. [Link]

Sources

- 1. Adenylyl-(3'-5')-guanosine | C20H25N10O11P | CID 135470192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3'-5')-Adenylylguanosine | C22H29N10O9P | CID 145459092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 102029-53-8 CAS MSDS (ADENYLYL-(3'-5')-GUANOSINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. mybiosource.com [mybiosource.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Synthesis of adenylyl-(3'----5')-guanosine and some analogues as probes to explore the molecular mechanism of stimulation of influenza virus RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of influenza virus RNA polymerase by the 5' and 3' terminal duplex of genomic RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Mechanism for Priming and Realignment during Influenza A Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. In vitro polymerase activity of Thogoto virus: evidence for a unique cap-snatching mechanism in a tick-borne orthomyxovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

Adenylyl-(3'-5')-guanosine (ApG): Mechanistic Roles in Viral Priming and Bacterial Gene Regulation

Topic: Natural occurrence of Adenylyl-(3'-5')-guanosine in organisms Content Type: In-depth Technical Guide

Executive Summary

Adenylyl-(3'-5')-guanosine (ApG) is a linear dinucleotide often overshadowed by its cyclic counterparts (e.g., c-di-GMP, cGAMP) and polyphosphorylated alarmones ((p)ppGpp). However, ApG occupies a critical niche in the molecular biology of RNA synthesis. It serves as the obligate primer for the RNA-dependent RNA polymerase (RdRp) of Orthomyxoviruses (e.g., Influenza) and functions as a regulatory "nanoRNA" in bacteria, capable of altering transcription start site selection.

This guide analyzes the natural occurrence of ApG, dissecting its production via abortive initiation and cap-snatching, its stability as a metabolic intermediate, and the analytical frameworks required for its quantification in complex biological matrices.

Mechanistic Origins & Biological Function[1]

The Viral Imperative: Influenza RdRp Initiation

The most distinct functional occurrence of ApG is within the nucleoplasm of Influenza A virus-infected cells. Unlike host polymerases that initiate de novo, the Influenza RdRp requires a primer.

-

Cap-Snatching Mechanism: The viral polymerase subunit PB2 binds the 5' cap of host pre-mRNAs.[1] The PA subunit's endonuclease cleaves this RNA 10–13 nucleotides downstream.

-

The Role of ApG: In the absence of capped primers (or in specific in vitro conditions), the viral polymerase can initiate synthesis using a dinucleotide primer.[2] ApG is the most efficient dinucleotide primer because it is perfectly complementary to the conserved 3' end of the viral RNA (vRNA) genome segments (Sequence: 3'-UCGUUU...-5'). The ApG aligns with the 3'-UC... of the template, providing the 3'-hydroxyl group necessary for the addition of the next nucleotide (Cytidine).

Therapeutic Relevance: The binding site for the priming nucleotide (ApG) on the PB1 subunit represents a high-value target for antiviral drugs. Inhibiting this interaction forces the polymerase into an abortive cycle or prevents elongation entirely.

Bacterial NanoRNAs: Priming and Regulation

In bacteria such as Escherichia coli and Pseudomonas aeruginosa, ApG exists as a member of the "nanoRNA" pool (2–4 nucleotides in length).

-

Origin: These are primarily products of abortive initiation . During the early stage of transcription, RNA polymerase (RNAP) frequently releases short transcripts before escaping the promoter.

-

Function: Contrary to being metabolic waste, these ApG dinucleotides can re-bind to RNAP. If the ApG sequence matches the promoter's initiation site (specifically positions -1 to +1 or +1 to +2), it acts as a primer. This "nanoRNA-mediated priming" bypasses the high energy barrier of de novo initiation (joining two NTPs) and can shift the transcription start site, altering the 5' UTR and potentially the stability or translation efficiency of the resulting mRNA.[3]

-

Clearance: The cellular concentration of ApG is regulated by oligoribonuclease (Orn). In orn mutants, ApG accumulates, leading to global dysregulation of gene expression via off-target priming.

Mammalian Metabolism: The cGAMP Degradation Pathway

In mammalian cells, linear ApG (specifically 5'-pApG or ApG) appears as a degradation intermediate of the innate immune signaling molecule 2'3'-cGAMP.

-

Pathway: ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1) hydrolyzes 2'3'-cGAMP to linear 5'-pApG (or pGpA depending on cleavage site).

-

Fate: 5'-pApG is further degraded to Adenosine and Guanosine by extracellular nucleotidases (e.g., CD73), dampening the STING-mediated immune response.

Visualization of Signaling Pathways

The following diagram illustrates the dual role of ApG in Viral Replication (Influenza) and Bacterial Transcription (NanoRNA priming).

Figure 1: Mechanistic pathways of ApG utilization in viral replication initiation vs. bacterial abortive initiation cycles.

Technical Workflow: Detection & Quantification

Quantifying linear dinucleotides like ApG requires distinguishing them from their cyclic isomers (c-di-GMP, cGAMP) and mononucleotides. The following LC-MS/MS protocol is validated for high-sensitivity detection.

Sample Preparation (Extraction)

-

Principle: Rapid quenching of metabolism to prevent artificial degradation of RNA or ATP into ApG.

-

Protocol:

-

Harvest: Pellet

cells (bacterial or mammalian). -

Quench/Lysis: Resuspend immediately in 300 µL ice-cold Acetonitrile:Methanol:Water (2:2:1 v/v/v) containing 0.1 M Formic Acid.

-

Internal Standard: Spike with 10 pmol of stable isotope-labeled standard (e.g.,

-Guanosine or a synthetic analog like pIpI if available). -

Extraction: Vortex 30s, incubate at -20°C for 20 min.

-

Clarification: Centrifuge at 14,000 x g for 15 min at 4°C.

-

Evaporation: Dry supernatant under nitrogen or vacuum concentrator.

-

Reconstitution: Dissolve in 50 µL water (HPLC grade).

-

LC-MS/MS Method

-

Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3, 1.8 µm) is preferred over HILIC for better separation of isomers if ion-pairing reagents are used.

-

Ion Pairing: Essential for retaining negatively charged dinucleotides on C18.

-

Mobile Phase A: 10 mM Tributylamine (TBA) + 15 mM Acetic Acid in Water (pH ~6).

-

Mobile Phase B: Methanol.[4]

-

-

Gradient:

-

0-2 min: 0% B (Load)

-

2-10 min: 0% -> 30% B (Separation)

-

10-12 min: 90% B (Wash)

-

-

Mass Spectrometry (MRM Mode):

-

Polarity: Negative Ion Mode (ESI-).

-

Target: Adenylyl-(3'-5')-guanosine (ApG).[2]

-

Formula:

-

Precursor Ion (m/z): 611.1 [M-H]⁻

-

Product Ions (Quantifier/Qualifier):

-

Transition 1: 611.1 -> 344.0 (GMP fragment)

-

Transition 2: 611.1 -> 150.0 (Guanine base)

-

Transition 3: 611.1 -> 134.0 (Adenine base)

-

-

Data Summary: Kinetic Parameters

The following table summarizes the binding affinities of ApG in relevant systems, useful for designing competition assays.

| System | Protein Target | ApG Function | Reference | |

| Influenza A | RdRp (PB1 subunit) | Primer for Transcription | ~10–50 µM | [1, 2] |

| E. coli | RNA Polymerase ( | Primer (NanoRNA) | ~100–500 µM | [3] |

| Mammalian | ENPP1 | Product of cGAMP hydrolysis | N/A (Catalytic) | [4] |

Experimental Validation: Primer Extension Assay

To verify ApG function in a viral context, a primer extension assay is the gold standard.

-

Reconstitution: Assemble recombinant Influenza RdRp (PB1/PB2/PA) + vRNA promoter (synthetic RNA).

-

Reaction Mix: Buffer (HEPES pH 7.5, MgCl2),

- -

Incubation: 30°C for 30 min.

-

Analysis: Run products on 20% denaturing PAGE (Urea).

-

Result: A specific band corresponding to ApG-pG* (trinucleotide) indicates successful priming. Absence of this band when ApG is omitted confirms dependency.

References

-

Plummer, E., et al. (2025). "Influenza A virus NS2 protein acts on vRNA-resident polymerase to drive the transcription to replication switch." Nucleic Acids Research. Link

-

Te Velthuis, A. J., & Fodor, E. (2016). "The role of the priming loop in influenza A virus RNA synthesis." Nature Microbiology. Link[5]

-

Goldman, S. R., et al. (2011).[3] "NanoRNAs prime transcription initiation in vivo."[6][7] Molecular Cell. Link

-

Li, L., et al. (2014). "Hydrolysis of 2'3'-cGAMP by ENPP1 and design of non-hydrolyzable analogs." Nature Chemical Biology. Link

-

Jang, S. H., et al. (2020). "Measurement of nucleotides ppGpp and pGpG using LC-MS/MS." Michigan State University Protocols. Link

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Synthesis of adenylyl-(3'----5')-guanosine and some analogues as probes to explore the molecular mechanism of stimulation of influenza virus RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NanoRNAs: a class of small RNAs that can prime transcription initiation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extraction and detection of guanosine 5′-diphosphate-3′-diphosphate in amino acid starvation cells of Clavibacter michiganensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. A new way to start: nanoRNA-mediated priming of transcription initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NanoRNAs prime transcription initiation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic World of Adenylyl-(3'-5')-guanosine: A Technical Guide to its Function and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenylyl-(3'-5')-guanosine (ApG), a linear dinucleotide, has long been recognized for its role as a primer in the replication of certain viruses. However, its endogenous functions within mammalian cells have remained largely enigmatic. This technical guide provides a comprehensive review of the current literature on ApG, delving into its known functions, potential synthesis and degradation pathways, and its relationship with the well-established field of cyclic dinucleotide signaling. We will explore the methodologies available for the detection and quantification of this elusive molecule and discuss its potential as a novel signaling molecule in innate immunity and other cellular processes. This guide aims to equip researchers with the foundational knowledge and technical insights necessary to investigate the burgeoning field of linear dinucleotide signaling.

Introduction: Beyond the Viral Primer

For decades, Adenylyl-(3'-5')-guanosine (ApG) was primarily viewed through the lens of virology. It is a dinucleotide that can be utilized as a primer by the RNA polymerase of influenza viruses to initiate the synthesis of viral messenger RNA.[1] This function, while critical for understanding viral replication, has overshadowed the exploration of its potential endogenous roles in mammalian cells. The discovery of cyclic dinucleotides (CDNs) like cGAMP and c-di-GMP as potent second messengers in innate immunity has ignited interest in the broader family of dinucleotides, prompting a re-evaluation of linear molecules like ApG.[2][3]

This guide will navigate the existing knowledge of ApG, starting from its established role in viral replication and expanding into the speculative yet exciting realm of its potential as an endogenous signaling molecule. We will dissect the enzymatic machinery that could be responsible for its synthesis and degradation, explore its potential interactions with cellular sensors, and provide a roadmap for its experimental investigation.

The Chemical Nature of Adenylyl-(3'-5')-guanosine

ApG is a dinucleotide composed of adenosine and guanosine linked by a 3'-5' phosphodiester bond. This linear structure distinguishes it from its cyclic counterparts, which possess a second phosphodiester bond to form a ring.

Known Biological Function: A Primer for Influenza Virus

The most well-documented function of ApG is its role as a primer for the influenza virus RNA-dependent RNA polymerase.[1] The viral polymerase initiates transcription of its genome by "cap-snatching," where it cleaves the 5' capped end of host cell pre-mRNAs and uses the resulting short capped RNA fragment as a primer. In vitro studies have demonstrated that ApG can mimic this function and serve as a primer for the viral polymerase, leading to the synthesis of viral mRNA.[1] This has made ApG and its analogs valuable tools for studying the mechanism of influenza virus transcription.

The Uncharted Territory: Endogenous Functions of ApG in Mammalian Cells

While the role of ApG in viral replication is clear, its presence and function in uninfected mammalian cells are largely unknown. The existence of a vast and complex network of nucleotide-based signaling molecules suggests that linear dinucleotides like ApG could have undiscovered regulatory roles.

Hypothetical Synthesis and Degradation Pathways

The specific enzymes responsible for the synthesis and degradation of endogenous ApG in mammalian cells have not yet been identified. However, we can speculate on potential mechanisms based on our knowledge of nucleotide metabolism.

-

Synthesis:

-

Non-canonical activity of RNA polymerases: RNA polymerases are known to occasionally produce short abortive transcripts. It is conceivable that under certain conditions, these enzymes could generate dinucleotides like ApG.[4]

-

Substrate promiscuity of nucleotidyltransferases: The vast family of nucleotidyltransferases could potentially include enzymes that can catalyze the formation of a 3'-5' phosphodiester bond between ATP and GTP in a non-template-dependent manner.[5]

-

-

Degradation:

-

Phosphodiesterases (PDEs): The large family of phosphodiesterases is responsible for the degradation of cyclic nucleotides.[6][7] It is plausible that some PDEs may also have activity against linear dinucleotides, hydrolyzing the phosphodiester bond to yield AMP and GMP.[8][9] Research on the degradation of cyclic di-AMP has shown that some DHH family phosphodiesterases first linearize the cyclic molecule to pApA before further degradation to AMP.[10] This suggests that cellular machinery for handling linear dinucleotides exists.

-

Potential Interaction with Innate Immune Sensors

The discovery of cyclic dinucleotides as key players in innate immunity raises the question of whether linear dinucleotides like ApG could also interact with the same sensing pathways.

-

RIG-I-like Receptors (RLRs): RIG-I is a cytosolic sensor that recognizes viral RNA, particularly short double-stranded RNAs with a 5'-triphosphate.[11][12] While ApG is a single-stranded dinucleotide, it is possible that it could bind to RLRs, either alone or in complex with other molecules, to modulate their activity. Further investigation is needed to explore this possibility.

-

STING Pathway: The STING (Stimulator of Interferon Genes) pathway is a central hub for the detection of cytosolic DNA and cyclic dinucleotides.[2] While STING is primarily known to bind cyclic dinucleotides, the possibility of it or other related sensors interacting with linear dinucleotides cannot be entirely ruled out and warrants investigation.

Experimental Methodologies for the Study of ApG

Investigating the endogenous function of ApG requires robust and sensitive methods for its synthesis, detection, and quantification.

Synthesis of ApG for Experimental Use

The availability of pure ApG is essential for in vitro and cell-based assays.

-

Chemical Synthesis: The phosphotriester approach has been successfully used to synthesize ApG and its analogs.[1]

-

Enzymatic Synthesis: T7 RNA polymerase can be used for the enzymatic synthesis of RNA, and under specific conditions, it may be possible to generate dinucleotides like ApG.[13][14] This method can be particularly useful for producing radiolabeled ApG for tracer experiments.

Table 1: Comparison of ApG Synthesis Methods

| Method | Advantages | Disadvantages |

| Chemical Synthesis | High purity, allows for analog synthesis | Multi-step, requires expertise in organic chemistry |

| Enzymatic Synthesis | Simpler procedure, can produce radiolabeled product | May have sequence constraints, potential for byproducts |

Detection and Quantification of ApG

Detecting and quantifying potentially low-abundance endogenous ApG from complex biological matrices is a significant analytical challenge.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating nucleotides and related compounds.[15][16] Reversed-phase or ion-exchange chromatography can be optimized for the separation of ApG from other cellular components.

-

Mass Spectrometry (MS): Coupled with HPLC (HPLC-MS/MS), mass spectrometry provides highly sensitive and specific detection and quantification of molecules based on their mass-to-charge ratio.[17][18] This is the method of choice for the unambiguous identification and quantification of endogenous ApG.

Experimental Protocol: Quantification of ApG by HPLC-MS/MS

-

Sample Preparation:

-

Rapidly quench cellular metabolism by flash-freezing cell pellets or tissues in liquid nitrogen.

-

Extract small molecules using a cold extraction buffer (e.g., 80% methanol).

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

Dry the supernatant under a vacuum or using a nitrogen stream.[19]

-

Reconstitute the dried extract in a solvent compatible with the HPLC mobile phase.

-

-

HPLC Separation:

-

Use a C18 reversed-phase column for separation.

-

Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Optimize the gradient to achieve baseline separation of ApG from other nucleotides.

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source in negative ion mode.

-

Set the mass spectrometer to monitor for the specific precursor-to-product ion transition of ApG (multiple reaction monitoring - MRM).

-

Generate a standard curve using synthetic ApG of known concentrations to enable absolute quantification.

-

Functional Assays

-

RNA Polymerase Primer Extension Assay: This assay can be used to confirm the ability of ApG to act as a primer for viral or cellular RNA polymerases.[20][21] A radiolabeled primer is extended by the polymerase in the presence of a template, and the products are analyzed by gel electrophoresis.

-

Binding Assays: To identify potential ApG receptors, binding assays can be performed using radiolabeled ApG and cell lysates or purified proteins. Techniques like affinity purification coupled with mass spectrometry (AP-MS) can be employed to pull down and identify ApG-binding proteins.[8]

-

Cell-based Reporter Assays: To screen for cellular pathways activated by ApG, reporter assays can be utilized. For example, cells expressing a luciferase reporter under the control of an interferon-stimulated response element (ISRE) can be treated with ApG to see if it induces an innate immune response.

Future Directions and Therapeutic Potential

The study of Adenylyl-(3'-5')-guanosine is still in its infancy. The primary challenge is to definitively demonstrate its endogenous presence and elucidate its physiological functions in mammalian cells. Future research should focus on:

-

Identifying the enzymatic machinery responsible for ApG synthesis and degradation.

-

Screening for cellular receptors and binding partners of ApG.

-

Investigating the role of ApG in innate immunity, cellular stress responses, and other signaling pathways.

Should ApG be identified as a novel signaling molecule, it could open up new avenues for drug development. Modulating ApG levels or its downstream signaling could have therapeutic implications in infectious diseases, inflammatory disorders, and cancer.

Conclusion

Adenylyl-(3'-5')-guanosine, once relegated to the realm of virology, stands at the precipice of being recognized as a potentially important endogenous signaling molecule. While significant research is needed to uncover its functions, the tools and conceptual frameworks are in place to begin this exciting exploration. This guide provides a foundation for researchers to delve into the world of linear dinucleotides and contribute to a deeper understanding of the complex language of cellular communication.

References

- Ablasser, A., & Chen, Z. J. (2019). cGAS in action: Expanding roles in immunity and disease. Science, 363(6432)

- Carey, M. F., Peterson, C. L., & Smale, S. T. (2009). Transcriptional Regulation in Eukaryotes: Concepts, Strategies, and Techniques (2nd ed.).

-

Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Retrieved from [Link]

- Iyer, L. M., Koonin, E. V., & Aravind, L. (2010). Non-canonical DNA transcription enzymes and the conservation of two-barrel RNA polymerases. Nucleic Acids Research, 38(7), 2101–2113.

- Kingston, R. E. (2013). The primer extension assay. Cold Spring Harbor Protocols, 2013(2), pdb.prot071902.

- Loo, Y. M., & Gale, M., Jr. (2011). RIG-I like receptors and their signaling crosstalk in the regulation of antiviral immunity. Current Opinion in Virology, 1(3), 188–196.

- Hocek, M., & Dvorakova, I. (2016). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates. Organic & Biomolecular Chemistry, 14(3), 857–865.

- Sintim, H. O., & Opoku-Temeng, C. (2017). Fluorescent analogs of cyclic and linear dinucleotides as phosphodiesterase and oligoribonuclease activity probes. RSC Advances, 7(10), 5988–5995.

-

BellBrook Labs. (2019). Functional Assays to Screen and Dissect Genomic Hits: Doubling Down on the National Investment in Genomic Research. Retrieved from [Link]

- Gao, P., & Ascano, M. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). Bio-protocol, 8(24), e3103.

- Danilchanka, O., & Mekalanos, J. J. (2013). Cyclic dinucleotides and the innate immune response. Cell, 154(5), 962–970.

- Milligan, J. F., & Uhlenbeck, O. C. (1989). Synthesis of small RNAs using T7 RNA polymerase. Methods in Enzymology, 180, 51–62.

-

protocols.io. (2016). Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates. Retrieved from [Link]

-

Wikipedia. (2023). Phosphodiesterase. Retrieved from [Link]

- De Vos, J., Beels, L., Van Vlierberghe, P., & Deforce, D. (2015). A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples.

- Sugiura, A., & Ueda, M. (1980). Synthesis of adenylyl-(3'----5')-guanosine and some analogues as probes to explore the molecular mechanism of stimulation of influenza virus RNA polymerase. Chemical & Pharmaceutical Bulletin, 28(10), 3025–3032.

- Zhang, Y., & Figeys, D. (2019). HPLC-MS/MS Method for Quantification of Pharmaceuticals in Subtropical Rivers and Water Treatment Plants in Brazil. Journal of Analytical & Pharmaceutical Research, 8(4).

- Triana-Alonso, F. J., Dabrowski, M., Wadzack, J., & Nierhaus, K. H. (1995). Self-coded 3'-extension of run-off transcripts produces aberrant products during in vitro transcription with T7 RNA polymerase. The Journal of Biological Chemistry, 270(11), 6298–6307.

- Sintim, H. O., & Opoku-Temeng, C. (2017). Fluorescent analogs of cyclic and linear dinucleotides as phosphodiesterase and oligoribonuclease activity probes. RSC Advances, 7(10), 5988–5995.

-

Fortune Journals. (2020). HPLC-MS/MS Method for Quantification of Pharmaceuticals in Subtropical Rivers and Water Treatment Plants in Brazil. Retrieved from [Link]

- Aphasizhev, R., & Aphasizheva, I. (2011). Canonical and noncanonical RNA polyadenylation. Wiley Interdisciplinary Reviews: RNA, 2(4), 549–560.

- Sampson, J. R., & Uhlenbeck, O. C. (1988). Enzymatic RNA Synthesis Using Bacteriophage T7 RNA Polymerase. Methods, 1, 94–103.

-

Lecturio Medical. (2023, January 9). Nucleic Acid Metabolism [Video]. YouTube. [Link]

- Stocchi, V., Cucchiarini, L., Canestrari, F., Piacentini, M. P., & Fornaini, G. (1987). Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases and its application to different tissue extracts. Analytical Biochemistry, 167(1), 181–190.

-

BellBrook Labs. (2019). 259 Genetic screens to identify novel functional modules for a NOT gate. Retrieved from [Link]

- Fohrer, J., & Jäschke, A. (2021). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. Molecules, 26(11), 3192.

- Špaček, P., Havlíčková, L., Páv, O., & Hocek, M. (2022). Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Journal of Medicinal Chemistry, 65(20), 13614–13633.

- Rehwinkel, J., & Gack, M. U. (2020). RIG-I-like receptors: Molecular mechanism of activation and signaling. Journal of Molecular Biology, 432(5), 1377–1392.

- Shah, K., & D'Souza, V. M. (2020). Beyond Cyclic Nucleotides: Emerging Roles of Phosphodiesterases in Metabolic Disorders. Cells, 9(12), 2599.

-

Wikipedia. (2023). Nicotinamide adenine dinucleotide. Retrieved from [Link]

- Zhang, S. (2022).

-

Chrom Tech. (2023). The Role of HPLC in DNA Analysis. Retrieved from [Link]

- Chizzolini, F., Kent, A. D., Passalacqua, L. F. M., & Lupták, A. (2021). A GTP-synthesizing ribozyme selected by metabolic coupling to an RNA polymerase ribozyme.

- Baillie, G. S., Tejeda, G. S., & Kelly, M. P. (2019). Therapeutic targeting of 3',5'-cyclic nucleotide phosphodiesterases: Inhibition and beyond. Pharmacological Reviews, 71(1), 1–45.

- Kern, A. D., & Kondrashov, F. A. (2022).

- Singh, A., & Grewal, T. (2024). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. STAR Protocols, 5(2), 102989.

-

Wikipedia. (2023). Photosynthesis. Retrieved from [Link]

- Liu, S., Yang, L., Nie, Z., & Lei, C. (2024). Advances in Evolved T7 RNA Polymerases for Expanding the Frontiers of Enzymatic Nucleic Acid Synthesis. ChemBioChem, e202400483.

-

AACR. (2008). Functional genetic screens to identify novel therapeutic targets for glioblastoma. Retrieved from [Link]

- Li, L., et al. (2022). Synthesis and degradation of the cyclic dinucleotide messenger c-di-AMP in the hyperthermophilic archaeon Pyrococcus yayanosii. FEBS Letters, 596(15), 1899–1911.

-

Russian Journal of Oncology. (2023). Cancer therapies targeting the STING pathway. Retrieved from [Link]

- Bosgraaf, L., & Van Haastert, P. J. (2003). Diverse Roles of the Multiple Phosphodiesterases in the Regulation of Cyclic Nucleotide Signaling in Dictyostelium. Journal of Biological Chemistry, 278(31), 28478–28487.

-

SubtiWiki. (n.d.). Metabolism of signalling nucleotides. Retrieved from [Link]

- Yoneyama, M., & Fujita, T. (2010). RIG-I-like receptors: Molecular mechanism of activation and signaling. Journal of Biochemistry, 148(2), 121–129.

- Williams, P. A., et al. (2023). Mitochondrial Resilience in Glaucoma: Targeting NAD+ Metabolism and Oxidative Stress in Retinal Ganglion Cell Degeneration with Nicotinamide Riboside and Berberine: Preliminary Clinical Evidence. Antioxidants, 12(3), 633.

-

EurekAlert!. (2024). A bioadhesive patch inspired by mussel adhesion eliminates cells from the most aggressive brain tumor. Retrieved from [Link]

-

Academic Medical Education. (2017, November 28). Innate Immunity : TLR, RIG-I, STING and potential others | Adam Gehring, PhD [Video]. YouTube. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Catalytic mechanism of the adenylyl and guanylyl cyclases: Modeling and mutational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiological roles of mammalian transmembrane adenylyl cyclase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Non-canonical DNA transcription enzymes and the conservation of two-barrel RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Phosphodiesterase - Wikipedia [en.wikipedia.org]

- 7. Therapeutic targeting of 3’,5’-cyclic nucleotide phosphodiesterases: Inhibition and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of Cyclic Dinucleotide Phosphodiesterases and Cyclic Oligonucleotide Ring Nucleases as Potential Drugs for Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and degradation of the cyclic dinucleotide messenger c‐di‐AMP in the hyperthermophilic archaeon Pyrococcus yayanosii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RIG-I like receptors and their signaling crosstalk in the regulation of antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RIG-I-like receptors: Molecular mechanism of activation and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. trilinkbiotech.com [trilinkbiotech.com]

- 15. utahstemcells.com [utahstemcells.com]

- 16. researchgate.net [researchgate.net]

- 17. Preparation of RNAs with non-canonical 5′ ends using novel di- and trinucleotide reagents for co-transcriptional capping - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fortunejournals.com [fortunejournals.com]

- 19. organomation.com [organomation.com]

- 20. NAD + metabolism and function in innate and adaptive immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Preliminary Studies on the Effects of Adenylyl-(3'-5')-guanosine: A Technical Guide for Researchers

Abstract

Adenylyl-(3'-5')-guanosine (ApG) is a linear dinucleotide whose biological significance is progressively emerging from the shadows of its more famous cyclic counterparts. Initially identified for its role in virology as a primer for influenza virus RNA polymerase, recent discoveries surrounding related dinucleotide signaling in innate immunity have cast a new light on ApG's potential as a modulator of cellular processes. This technical guide provides an in-depth overview of the current understanding of ApG, detailing its known functions, exploring its potential signaling pathways, and offering comprehensive, field-proven methodologies for its study. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic and biological potential of this intriguing molecule.

Introduction: The Emerging Significance of a Linear Dinucleotide

While cyclic dinucleotides (CDNs) such as cyclic GMP-AMP (cGAMP) have been extensively studied as pivotal second messengers in innate immunity, the biological roles of their linear counterparts are less understood.[1][2] Adenylyl-(3'-5')-guanosine (ApG), a dinucleoside monophosphate, represents a key molecule in this emerging area of research.[3]

Structurally, ApG consists of an adenosine and a guanosine nucleoside linked by a 3'-5' phosphodiester bond. This linear arrangement distinguishes it from cyclic dinucleotides and suggests potentially unique interactions with cellular machinery.

Historically, ApG's primary recognized function was in the context of virology. It has been demonstrated to act as a primer for the RNA-dependent RNA polymerase of the influenza virus, initiating viral mRNA synthesis.[3][4][5] This established role provides a concrete starting point for understanding its biochemical interactions.

More recently, the discovery that 5'-phosphoadenylyl-(3'-5')-guanosine (pApG), a closely related molecule, is a degradation product of the bacterial second messenger 3'3'-cGAMP has opened new avenues of investigation.[6] This finding suggests a potential for ApG and its phosphorylated derivatives to participate in or modulate innate immune signaling pathways, such as the cGAS-STING pathway, which is critical for detecting cytosolic DNA and initiating an immune response.

This guide will delve into the known and putative functions of ApG, providing a framework for researchers to design and execute robust experimental investigations into its effects.

Known and Putative Biological Roles of ApG

Priming of Viral RNA Polymerase

A well-documented role of ApG is its ability to serve as a primer for the influenza virus RNA polymerase.[3][4] In a cell-free system, ApG can initiate the synthesis of viral mRNA, highlighting a specific and crucial interaction with the viral replication machinery.[3][4] This interaction underscores the importance of the precise 3'-5' phosphodiester linkage and the identities of the nucleosides for recognition by the viral polymerase.[3] The study of ApG analogs has further elucidated the structural requirements for this priming activity.[3]

Potential Role in Innate Immune Signaling

The connection between ApG and the innate immune system is primarily inferred from the metabolism of cyclic dinucleotides. The cGAS-STING pathway is a central component of the innate immune response to cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines.[2] The second messenger in this pathway, 2'3'-cGAMP, is a cyclic dinucleotide. The degradation of the related bacterial second messenger, 3'3'-cGAMP, by phosphodiesterases can yield linear pApG.[6]

This metabolic link raises the intriguing possibility that ApG, or its phosphorylated form, could act as a signaling molecule within or between cells, potentially as a non-canonical activator or modulator of the STING pathway.[1][7] While direct activation of STING by linear dinucleotides is not as well-established as for their cyclic counterparts, the possibility of nuanced regulatory roles warrants further investigation.

Investigating the Cellular Effects of ApG: Methodologies and Protocols

A thorough investigation of ApG's biological effects requires a multi-faceted approach, encompassing its synthesis, delivery into cells, and the subsequent analysis of cellular responses.

Synthesis of Adenylyl-(3'-5')-guanosine

For research purposes, ApG can be synthesized using established chemical or enzymatic methods.

Chemical Synthesis (Phosphotriester Approach):

The phosphotriester approach is a well-described method for synthesizing dinucleotides like ApG.[3] This method involves the protection of reactive groups on the adenosine and guanosine nucleosides, followed by the formation of the phosphodiester bond and subsequent deprotection.

Experimental Protocol: Chemical Synthesis of ApG

-

Protection of Nucleosides:

-

Protect the 5'-hydroxyl group of N-benzoyladenosine with a dimethoxytrityl (DMT) group.

-

Protect the 2'-hydroxyl group of N-isobutyrylguanosine with a tert-butyldimethylsilyl (TBDMS) group.

-

Protect the 3'- and 5'-hydroxyl groups of a separate pool of N-isobutyrylguanosine.

-

-

Phosphitylation:

-

Activate the 3'-hydroxyl group of the DMT-protected adenosine using a phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite).

-

-

Coupling:

-

Couple the activated adenosine with the 5'-hydroxyl of the TBDMS-protected guanosine in the presence of a weak acid catalyst (e.g., tetrazole).

-

-

Oxidation:

-

Oxidize the resulting phosphite triester to a more stable phosphate triester using an oxidizing agent (e.g., iodine in the presence of water).

-

-

Deprotection:

-

Remove the protecting groups in a stepwise manner using appropriate reagents (e.g., ammonia for the acyl groups, trifluoroacetic acid for the DMT group, and a fluoride source for the TBDMS group).

-

-

Purification:

-

Purify the final ApG product using high-performance liquid chromatography (HPLC).

-

Enzymatic Synthesis:

Enzymatic synthesis offers a milder and often more specific alternative to chemical synthesis. Ribonucleases, under specific conditions, can be used to synthesize dinucleotides.

Experimental Protocol: Enzymatic Synthesis of ApG

-

Reaction Setup:

-

Prepare a reaction mixture containing adenosine 2',3'-cyclic phosphate (A>p) as the donor and guanosine as the acceptor.

-

Use a suitable ribonuclease, such as RNase T1 or a similar enzyme with specificity for guanosine, in a buffer at an appropriate pH (typically slightly acidic to neutral).

-

-

Incubation:

-

Incubate the reaction mixture at a controlled temperature (e.g., 4°C to 37°C) for a defined period.

-

-

Enzyme Inactivation:

-

Inactivate the enzyme by heating or by adding a denaturing agent.

-

-

Purification:

-

Purify the synthesized ApG from the reaction mixture using HPLC.

-

Cellular Delivery of ApG

Due to their charged nature, dinucleotides like ApG do not readily cross the cell membrane. Therefore, effective delivery methods are crucial for studying their intracellular effects.

Experimental Protocol: Cellular Delivery of ApG

-

Lipid-Based Transfection:

-

Complex ApG with a commercially available cationic lipid-based transfection reagent according to the manufacturer's instructions.

-

Incubate the ApG-lipid complexes with the target cells in serum-free media for a specified duration (e.g., 4-6 hours).

-

Replace the transfection medium with complete growth medium and incubate for the desired experimental period.

-

-

Electroporation:

-

Resuspend the target cells in an electroporation buffer containing the desired concentration of ApG.

-

Apply a specific electrical pulse using an electroporator.

-

Immediately transfer the cells to pre-warmed complete growth medium and allow them to recover.

-

-

Conjugation to Cell-Penetrating Peptides or Small Molecules:

-

Synthesize a conjugate of ApG with a cell-penetrating peptide (e.g., TAT peptide) or a small molecule known to facilitate cellular uptake.[8]

-

Incubate the cells with the ApG conjugate in culture medium.

-

Detection and Quantification of Intracellular ApG

To confirm successful delivery and to study its intracellular fate, sensitive detection methods are required.

Experimental Protocol: LC-MS/MS for ApG Quantification

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a methanol-based extraction method to precipitate proteins and extract small molecules.[9]

-

Centrifuge to pellet the cellular debris.

-

-

Sample Preparation:

-

Collect the supernatant containing the intracellular metabolites.

-

Dry the supernatant under a vacuum.

-

Reconstitute the sample in a solvent compatible with liquid chromatography.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[9]

-

Use a suitable chromatography column (e.g., a C18 column) to separate ApG from other cellular components.

-

Optimize the mass spectrometer parameters for the detection of the parent and fragment ions of ApG.

-

Quantify the amount of ApG by comparing its peak area to that of a known standard.

-

Assessing the Biological Effects of ApG

3.4.1. Influenza Virus RNA Polymerase Activity Assay

This assay directly measures the ability of ApG to prime viral RNA synthesis.

Experimental Protocol: In Vitro Influenza Polymerase Assay

-

Reaction Mixture:

-

Prepare a reaction mixture containing purified influenza virus RNA polymerase, a viral RNA template, ribonucleoside triphosphates (rNTPs, one of which is radiolabeled, e.g., [α-³²P]GTP), and varying concentrations of ApG or control dinucleotides.

-

-

Incubation:

-

Incubate the reaction at 30°C for 1-2 hours.

-

-

RNA Precipitation:

-

Stop the reaction and precipitate the newly synthesized RNA using trichloroacetic acid (TCA).

-

-

Quantification:

-

Collect the precipitated RNA on a filter and quantify the incorporated radioactivity using a scintillation counter. An increase in radioactivity in the presence of ApG indicates its priming activity.

-

3.4.2. Analysis of Innate Immune Activation

To investigate the potential of ApG to stimulate an innate immune response, the activation of key signaling pathways and the production of downstream cytokines can be measured.

Experimental Protocol: Assessing Cytokine Production

-

Cell Stimulation:

-

Treat immune cells (e.g., peripheral blood mononuclear cells (PBMCs), macrophages, or dendritic cells) with ApG delivered via one of the methods described in section 3.2. Include positive controls (e.g., cGAMP or lipopolysaccharide) and negative controls.

-

-

Sample Collection:

-

At various time points (e.g., 6, 12, 24 hours), collect the cell culture supernatants and lyse the cells for RNA or protein analysis.

-

-

Cytokine Quantification:

-

Measure the concentration of cytokines (e.g., IFN-β, TNF-α, IL-6) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

-

-

Gene Expression Analysis:

-

Isolate total RNA from the cell lysates and perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of genes encoding cytokines and other immune-related proteins.

-

-

Western Blot Analysis:

Visualization of Postulated Signaling Pathways and Workflows

To aid in the conceptualization of experimental design and the interpretation of results, the following diagrams illustrate a putative signaling pathway for ApG and a general experimental workflow.

Caption: Postulated signaling pathways of Adenylyl-(3'-5')-guanosine (ApG).

Sources

- 1. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of cyclic guanosine monophosphate-adenosine monophosphate synthase-stimulator of interferon genes pathway in diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of adenylyl-(3'----5')-guanosine and some analogues as probes to explore the molecular mechanism of stimulation of influenza virus RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Distinct Roles of Adenylyl Cyclase VII in Regulating the Immune Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influenza virion RNA-dependent RNA polymerase: stimulation by guanosine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The non-canonical role of Atg family members as suppressors of innate antiviral immune signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cellular delivery of dinucleotides by conjugation with small molecules: targeting translation initiation for anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Metabolism of Adenylyl-(3'-5')-guanosine (ApG)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenylyl-(3'-5')-guanosine (ApG) is a dinucleotide that plays a crucial role in virology as a primer for the RNA polymerase of the influenza virus. While its function in this context is well-established, its broader metabolic pathway, including its endogenous synthesis, degradation, and potential roles in cellular signaling, remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of ApG metabolism, offering insights into its enzymatic regulation and proposing methodologies for its study. This document is intended to serve as a valuable resource for researchers in academia and industry, particularly those involved in virology, nucleotide metabolism, and drug discovery.

Introduction: The Emerging Significance of Adenylyl-(3'-5')-guanosine

Adenylyl-(3'-5')-guanosine (ApG) is a dinucleoside phosphate composed of adenosine and guanosine linked by a 3'-5' phosphodiester bond. Its most well-documented biological function is its essential role as a primer for the initiation of mRNA synthesis by the influenza virus RNA polymerase[1]. This unique mechanism of "cap-snatching," where the virus utilizes a host-derived capped RNA fragment to prime its own transcription, highlights ApG as a critical molecule in the viral life cycle.

Beyond its role in virology, the broader metabolic landscape of ApG in mammalian cells is less understood. The existence of linear dinucleotides raises questions about their origins, metabolic fates, and potential signaling functions, analogous to the well-established roles of cyclic dinucleotides like c-di-AMP and c-di-GMP as second messengers[2]. This guide will delve into the knowns and unknowns of ApG metabolism, providing a framework for future research in this intriguing area.

The Metabolic Lifecycle of ApG: Synthesis and Degradation

The concentration of ApG within a cell is governed by the balance between its synthesis and degradation. While the complete picture of its endogenous metabolism is still emerging, several pathways and enzymatic players have been implicated.

Biosynthesis of ApG

The precise mechanisms of endogenous ApG synthesis in mammalian cells are not yet fully elucidated. However, several potential pathways can be considered:

-

RNA Degradation: One plausible source of ApG is the turnover of cellular RNA. RNA decay pathways, mediated by complexes such as the RNA exosome, involve the processive 3'-5' degradation of RNA molecules[3][4]. This process could transiently generate dinucleotides like ApG as intermediate products. The RNA exosome is a multi-protein complex that plays a central role in RNA processing and degradation[1][5].

-

Enzymatic Synthesis: While a specific ApG synthase has not been identified in mammalian cells, studies have shown that certain enzymes can catalyze its formation. For instance, Ribonuclease U2 (RNase U2) has been demonstrated to synthesize ApG and other adenylyl-(3'-5')-nucleosides[6]. Although primarily of microbial origin, this provides a proof-of-concept for the enzymatic synthesis of such dinucleotides.

-

Chemical Synthesis: For research purposes, ApG and its analogs can be synthesized chemically. The phosphotriester approach is a commonly used method to generate these molecules for use in in vitro assays and structural studies[1].

Caption: Potential pathways for the synthesis of Adenylyl-(3'-5')-guanosine (ApG).

Degradation of ApG

The catabolism of ApG is thought to be carried out by phosphodiesterases (PDEs), a large and diverse superfamily of enzymes responsible for hydrolyzing phosphodiester bonds.

-

Phosphodiesterases (PDEs): PDEs are critical regulators of cyclic nucleotide signaling, but they can also act on linear oligonucleotides. While specific PDEs that target ApG have not been definitively identified, the general function of these enzymes makes them the most likely candidates for ApG degradation[7][8][9]. There are 11 families of PDEs, each with multiple isoforms, suggesting a potential for substrate specificity that is yet to be explored for linear dinucleotides[5][10].

-

Ectonucleotidases: In the extracellular space, a family of enzymes known as ectonucleotidases are responsible for the hydrolysis of nucleotides. This family includes the Ecto-nucleotide pyrophosphatase/phosphodiesterase (E-NPP) family, with members like NPP1 and NPP3 that can hydrolyze a variety of nucleotides, including diadenosine polyphosphates[11][12]. It is plausible that these enzymes could also degrade extracellular ApG.

The degradation of ApG would likely yield adenosine monophosphate (AMP) and guanosine.

Caption: Postulated degradation pathways for Adenylyl-(3'-5')-guanosine (ApG).

Potential Cellular Roles and Signaling Implications

While the role of ApG as a primer for influenza virus is clear, its endogenous functions in mammalian cells are largely speculative but present exciting avenues for research.

Purinergic Signaling

The purinergic signaling system, which involves the activation of purinergic receptors by extracellular nucleotides and nucleosides, is a key regulator of numerous physiological processes[13]. It is conceivable that ApG, if released into the extracellular space, could interact with purinergic receptors, either as an agonist or antagonist, thereby modulating cellular responses. Dinucleoside polyphosphates have been shown to be potent purinergic agonists, suggesting that linear dinucleotides like ApG could also have signaling roles[14]. Further investigation is needed to determine if ApG can activate specific P1 (adenosine) or P2 (ATP/UTP) receptors[9][15][16][17].

Damage-Associated Molecular Pattern (DAMP)

Damage-associated molecular patterns (DAMPs) are endogenous molecules released from damaged or dying cells that can trigger an innate immune response[12][18][19]. Given that RNA can act as a DAMP, it is plausible that RNA degradation products, including ApG, could be released during cellular stress or injury and function as danger signals to alert the immune system[20].

Methodologies for Studying ApG Metabolism

To unravel the complexities of ApG metabolism, robust and sensitive analytical methods are essential. This section outlines key experimental approaches for the detection, quantification, and characterization of ApG and the enzymes involved in its turnover.

Detection and Quantification of ApG

4.1.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of nucleotides[8][21]. A reversed-phase HPLC method coupled with UV or fluorescence detection can be optimized for ApG analysis.

-

Protocol: HPLC Quantification of ApG

-

Sample Preparation:

-

For cell lysates, perform a perchloric acid or methanol extraction to precipitate proteins and extract small molecules.

-

Neutralize the extract and centrifuge to remove debris.

-

Filter the supernatant through a 0.22 µm filter before injection.

-

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is suitable for separating nucleotides.

-

Mobile Phase: A gradient elution using a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The separation of isomeric dinucleotides can be challenging and may require optimization of the mobile phase composition and gradient[22].

-

Detection:

-

UV Detection: Monitor the absorbance at 260 nm, the characteristic wavelength for purines.

-

Fluorescence Detection: For enhanced sensitivity, ApG can be derivatized with a fluorescent agent like chloroacetaldehyde to form a fluorescent etheno-derivative[23][24][25][26]. The synthesis and use of fluorescently labeled ApG analogs can also be a valuable tool for in vitro studies[18][27][28][29].

-

-

-

Quantification:

-

Generate a standard curve using known concentrations of a pure ApG standard.

-

Calculate the concentration of ApG in the samples by comparing their peak areas to the standard curve.

-

-

4.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of small molecules in complex biological matrices[11][24][30][31][32][33][34].

-

Protocol: LC-MS/MS Quantification of ApG in Cell Lysates

-

Sample Preparation:

-

Follow the same extraction procedure as for HPLC.

-

The use of an internal standard (e.g., a stable isotope-labeled ApG) is highly recommended for accurate quantification.

-

-

LC Separation:

-

Utilize a reversed-phase or HILIC column for optimal separation from other cellular components.

-

-

MS/MS Detection:

-

Optimize the mass spectrometer parameters for the specific detection of ApG. This involves identifying the parent ion and one or more characteristic fragment ions (transitions) for use in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Quantify ApG levels by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

-

Table 1: Comparison of Analytical Methods for ApG Quantification

| Feature | HPLC-UV | HPLC-Fluorescence | LC-MS/MS |

| Sensitivity | Moderate | High | Very High |

| Specificity | Moderate | High | Very High |

| Sample Preparation | Relatively simple | Requires derivatization | Relatively simple |

| Instrumentation | Widely available | Requires fluorescence detector | More specialized |

| Throughput | Moderate | Moderate | High |

Enzymatic Assays for ApG Metabolism

To identify and characterize the enzymes responsible for ApG synthesis and degradation, specific enzymatic assays are required.

-

Protocol: In Vitro Assay for ApG Degradation by Phosphodiesterases

-

Reaction Mixture:

-

Prepare a reaction buffer with optimal pH and ionic strength for the putative PDE.

-

Add a known concentration of ApG as the substrate.

-

Include any necessary cofactors (e.g., Mg²⁺, Mn²⁺).

-

-

Enzyme Addition:

-

Initiate the reaction by adding the purified recombinant PDE or a cell lysate containing the enzyme of interest.

-

-

Incubation:

-

Incubate the reaction at the optimal temperature for a defined period.

-

-

Reaction Quenching:

-

Stop the reaction by adding a quenching agent (e.g., perchloric acid, EDTA, or by heat inactivation).

-

-

Analysis:

-

Quantify the remaining ApG and/or the formation of the product (AMP) using HPLC or LC-MS/MS as described above.

-

-

Kinetic Analysis:

-

By varying the substrate concentration, key kinetic parameters such as Kₘ and Vₘₐₓ can be determined.

-

-

A similar approach can be used to screen for enzymes capable of synthesizing ApG from ATP and GMP. The development of coupled enzymatic assays, where the product of the primary reaction is used as a substrate for a secondary, easily detectable reaction, can also be a powerful tool for high-throughput screening.

Caption: A generalized workflow for an in vitro enzymatic assay to study ApG metabolism.

Future Directions and Therapeutic Implications

The study of ApG metabolism is a nascent field with significant potential for new discoveries. Key areas for future research include:

-

Identification of Endogenous Enzymes: The definitive identification of the cellular enzymes responsible for the synthesis and degradation of ApG is a critical next step. This could involve screening of recombinant phosphodiesterases and RNA processing enzymes for activity towards ApG.

-

Elucidation of Signaling Roles: Investigating the potential of ApG to interact with purinergic receptors and its role as a signaling molecule in physiological and pathological contexts will be crucial.

-

Role in Disease: Exploring the involvement of ApG metabolism in viral infections, inflammatory diseases, and cancer could open up new therapeutic avenues.

-

Drug Discovery: The enzymes involved in ApG metabolism, particularly those in pathogenic organisms like the influenza virus, could be attractive targets for the development of novel antiviral or anti-inflammatory drugs.

Conclusion

Adenylyl-(3'-5')-guanosine is a dinucleotide with a confirmed role in virology and a largely unexplored landscape of endogenous metabolism and cellular function. This technical guide has provided a comprehensive overview of the current knowledge, highlighting the key enzymatic players and outlining robust methodologies for further investigation. By applying these approaches, researchers can contribute to a deeper understanding of ApG metabolism and potentially unlock new therapeutic strategies targeting this intriguing molecule.

References

-

Synthesis of adenylyl-(3'----5')-guanosine and some analogues as probes to explore the molecular mechanism of stimulation of influenza virus RNA polymerase. PubMed. [Link]

-

The RNA exosome complex central channel controls both exonuclease and endonuclease Dis3 activities in vivo and in vitro. Nucleic Acids Research. [Link]

-

RNA decay modulates gene expression and controls its fidelity. Nature Reviews Molecular Cell Biology. [Link]

-

Therapeutic targeting of 3',5'-cyclic nucleotide phosphodiesterases: Inhibition and beyond. British Journal of Pharmacology. [Link]

-

Ap4A and Other Dinucleoside Polyphosphates. ResearchGate. [Link]

-

Nuclear RNA Exosome and Pervasive Transcription: Dual Sculptors of Genome Function. International Journal of Molecular Sciences. [Link]

-

Moderation of Structural DNA Properties by Coupled Dinucleotide Contents in Eukaryotes. International Journal of Molecular Sciences. [Link]

-

A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures. Journal of Neuroscience Methods. [Link]

-

Cyclic nucleotide phosphodiesterases: molecular regulation to clinical use. NIH Public Access. [Link]

-

Ectonucleotidases in the kidney. Purinergic Signalling. [Link]

-

NrnA Is a Linear Dinucleotide Phosphodiesterase with Limited Function in Cyclic Dinucleotide Metabolism in Listeria monocytogenes. mBio. [Link]

-